

3-Fluoro-4-methylbenzenesulfonyl chloride safety data sheet (SDS)

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Compound of Interest

Compound Name: 3-Fluoro-4-methylbenzenesulfonyl chloride

Cat. No.: B1303444

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Technical Guide: 3-Fluoro-4-methylbenzenesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **3-Fluoro-4-methylbenzenesulfonyl chloride** (CAS No. 90260-13-2), a key reagent in synthetic chemistry. It covers its chemical properties, detailed safety and handling protocols, a representative synthesis method, and its relevance in the context of modulating signaling pathways in drug discovery.

Chemical and Physical Properties

3-Fluoro-4-methylbenzenesulfonyl chloride is a solid organic compound utilized as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceutical agents.^{[1][2]} Its physical and chemical characteristics are summarized below.

Property	Value	Source
CAS Number	90260-13-2	[1] [2]
Molecular Formula	C ₇ H ₆ ClFO ₂ S	[1] [2]
Molecular Weight	208.64 g/mol	[2]
Synonyms	4-(Chlorosulfonyl)-2-fluorotoluene	[1]
Appearance	Solid	[1] [2]
Melting Point	46 - 50 °C	[1] [2] [3]
Flash Point	110 °C (230 °F) - closed cup	[2]
SMILES String	Cc1ccc(cc1F)S(Cl)(=O)=O	[2]
InChI Key	YDUHIMCRFRIVFI-UHFFFAOYSA-N	[2]

Safety, Handling, and Hazard Profile

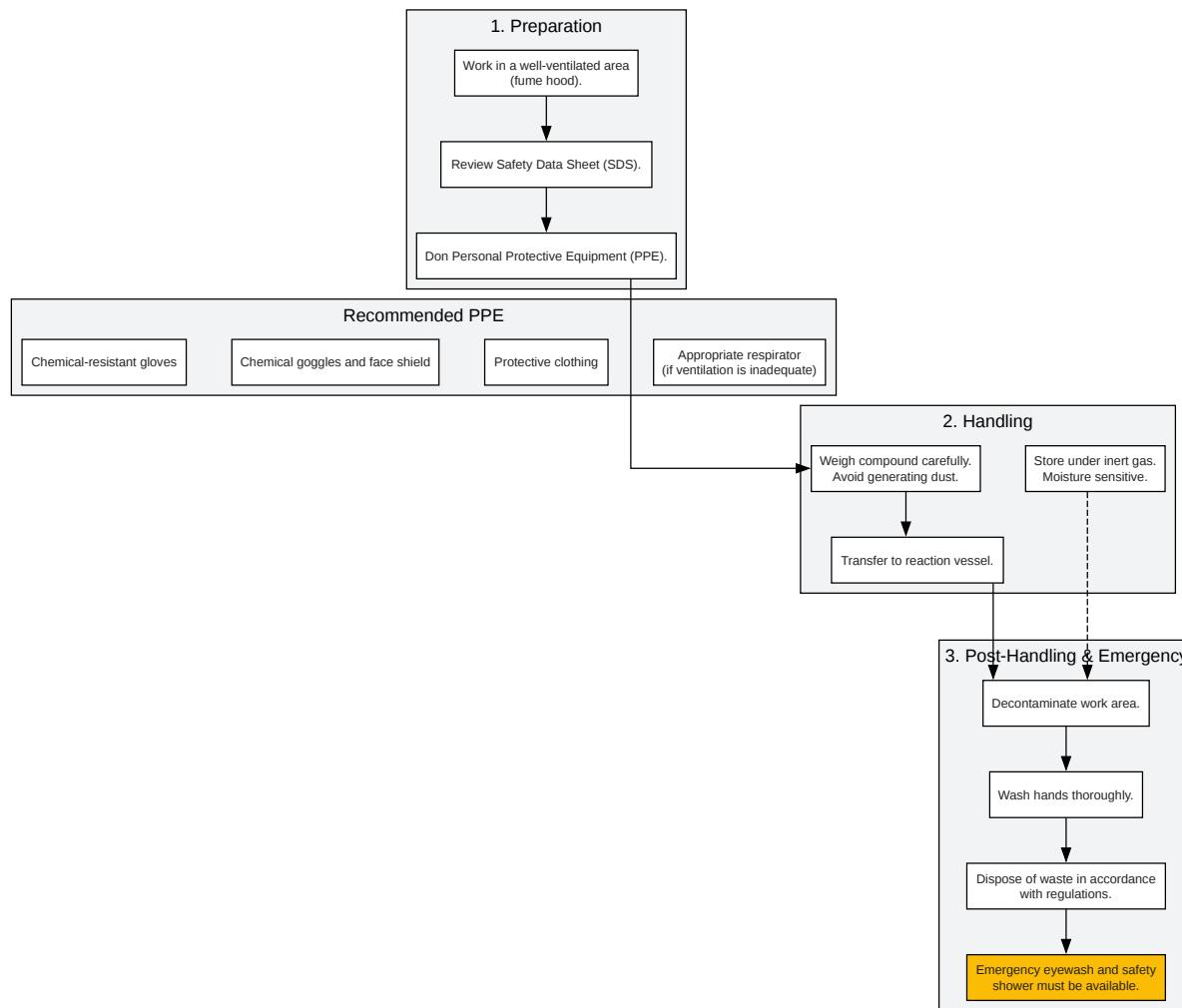
This compound is classified as a corrosive substance that causes severe skin burns and serious eye damage. It may also cause respiratory irritation.[\[1\]](#)[\[4\]](#) Strict adherence to safety protocols is mandatory.

GHS Hazard Classification

Hazard Class	Category	Hazard Statement	Pictogram
Skin Corrosion/Irritation	1B	H314: Causes severe skin burns and eye damage	GHS05 (Corrosion)
Serious Eye Damage/Irritation	1	H318: Causes serious eye damage	GHS05 (Corrosion)
Specific Target Organ Toxicity (Single Exposure)	3	H335: May cause respiratory irritation	GHS07 (Exclamation Mark)

Personal Protective Equipment (PPE) and Handling

A logical workflow for handling this chemical is essential to minimize exposure risk. This involves preparation, handling, and post-handling procedures.



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Caption: Workflow for Safe Handling of **3-Fluoro-4-methylbenzenesulfonyl chloride**.

First Aid Measures

Exposure Route	First Aid Protocol
Eye Contact	Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[1][4]
Skin Contact	Take off immediately all contaminated clothing. Rinse skin with water/shower. Call a physician immediately.[4]
Inhalation	Move person to fresh air. If not breathing, give artificial respiration. Call a physician or poison control center immediately.[4]
Ingestion	Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical assistance.[1][4]

Stability and Reactivity

The compound is stable under recommended storage conditions but is moisture-sensitive.[1] It should be stored in a dry, cool, well-ventilated area under an inert atmosphere.[1] Incompatible materials include bases and strong oxidizing agents.[1] The compound reacts with water, which may generate heat or gases.[1] Hazardous decomposition products upon combustion include carbon oxides, hydrogen chloride, hydrogen fluoride, and sulfur oxides.[1]

Representative Experimental Protocol: Synthesis

A specific, published experimental protocol for the synthesis of **3-Fluoro-4-methylbenzenesulfonyl chloride** is not readily available. However, a standard and reliable method for preparing aryl sulfonyl chlorides is the Sandmeyer-type reaction, which proceeds via the diazotization of an aryl amine. The following is a representative protocol adapted from established general methods for this transformation.

Reaction: Diazotization of 3-fluoro-4-methylaniline followed by copper-catalyzed chlorosulfonylation.

Materials and Reagents

- 3-Fluoro-4-methylaniline
- Concentrated Hydrochloric Acid (HCl)
- Sodium Nitrite (NaNO₂)
- Sulfur Dioxide (SO₂) source (e.g., SO₂ gas, or a stable surrogate like DABSO)
- Copper(I) Chloride (CuCl) or Copper(II) Chloride (CuCl₂)
- Deionized Water
- Ice
- Organic Solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure

Step 1: Formation of the Diazonium Salt

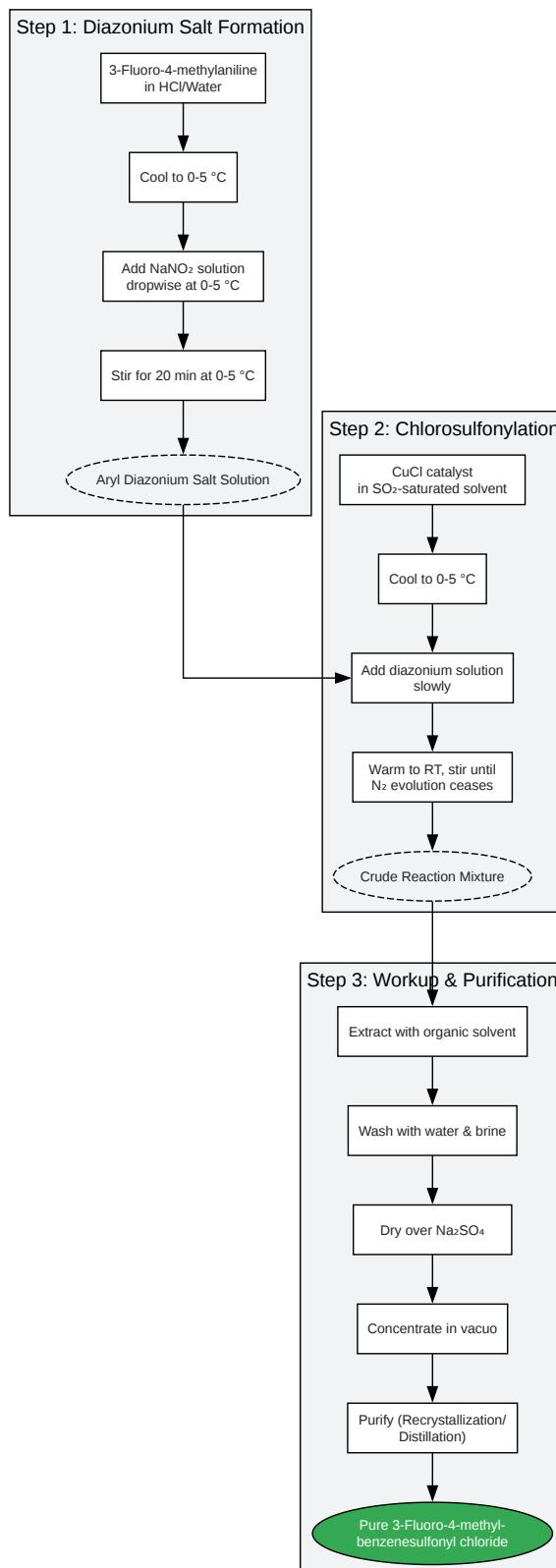
- In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 3-fluoro-4-methylaniline in a mixture of concentrated HCl and water.
- Cool the suspension to 0-5 °C in an ice-salt bath.
- Prepare a solution of sodium nitrite in cold water.
- Add the sodium nitrite solution dropwise to the aniline suspension, maintaining the temperature strictly between 0-5 °C. The addition should be slow enough to control the exotherm and prevent the decomposition of the diazonium salt.
- Stir the resulting solution for an additional 15-20 minutes at 0-5 °C after the addition is complete.

Step 2: Chlorosulfonylation (Sandmeyer Reaction)

- In a separate, larger reaction vessel, prepare a solution or slurry of a copper catalyst (e.g., CuCl) in a suitable solvent saturated with sulfur dioxide.
- Cool this catalyst mixture to 0-5 °C.
- Slowly add the cold diazonium salt solution from Step 1 to the catalyst mixture. Control the addition rate to manage the evolution of nitrogen gas.
- After the addition is complete, allow the reaction mixture to stir while slowly warming to room temperature. Continue stirring until gas evolution ceases.

Step 3: Workup and Purification

- Pour the reaction mixture into a separatory funnel containing cold water and an organic extraction solvent (e.g., dichloromethane).
- Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.
- Combine the organic extracts and wash sequentially with water and then brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
- The crude product can be further purified by recrystallization or distillation under reduced pressure to yield pure **3-Fluoro-4-methylbenzenesulfonyl chloride**.

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Caption: Experimental workflow for the synthesis of **3-Fluoro-4-methylbenzenesulfonyl chloride**.

Application in Drug Development: GCN2 Pathway Modulation

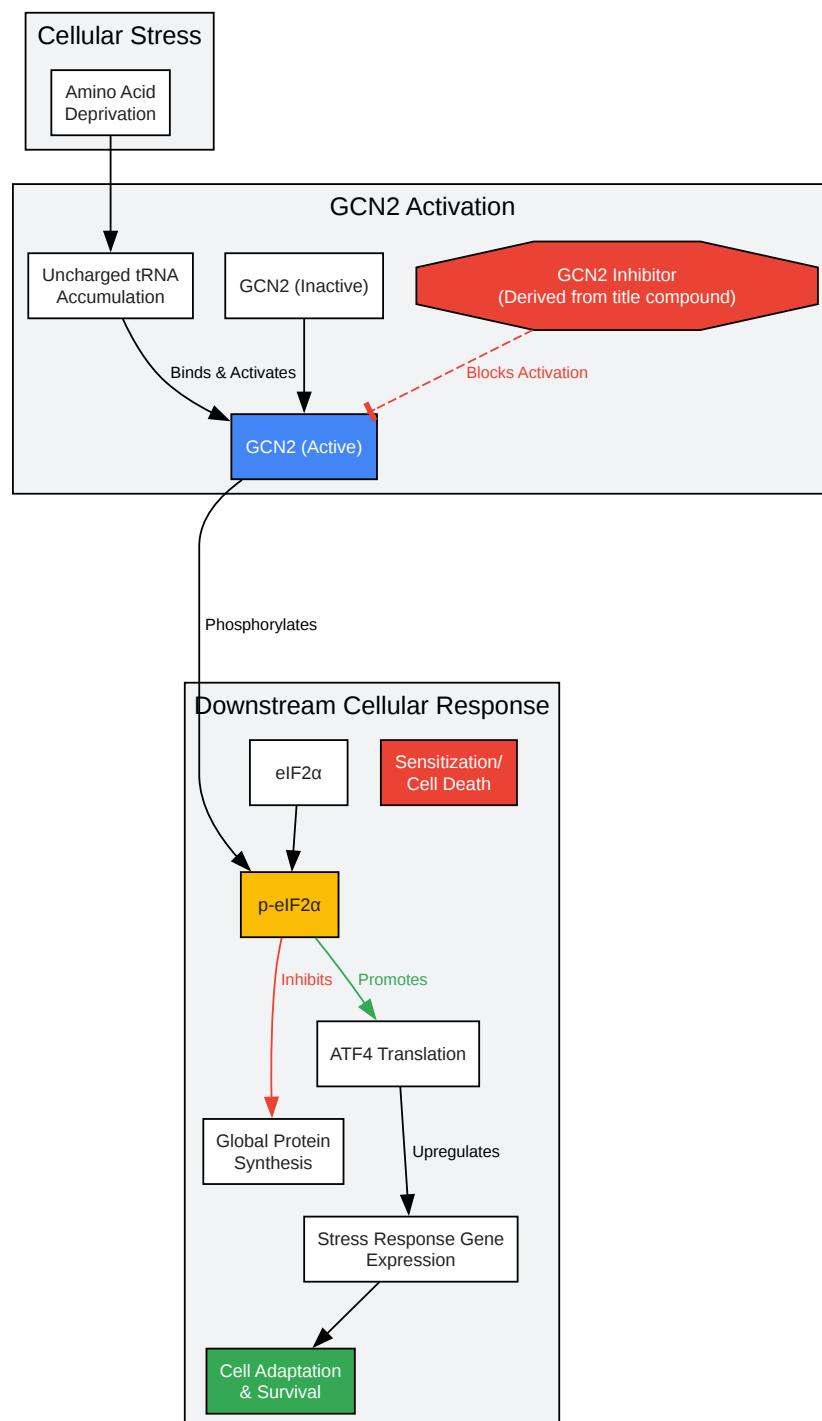
Aryl sulfonyl chlorides are versatile intermediates in medicinal chemistry. **3-Fluoro-4-methylbenzenesulfonyl chloride**, in particular, has been identified as a precursor for synthesizing modulators of GCN2 (General Control Nonderepressible 2).^[3] GCN2 is a protein kinase that plays a critical role in the cellular response to amino acid starvation, a condition often found within the tumor microenvironment.

The GCN2 Signaling Pathway

Under conditions of amino acid scarcity, uncharged transfer RNAs (tRNAs) accumulate and bind to the GCN2 kinase, leading to its activation. Activated GCN2 then phosphorylates the α -subunit of eukaryotic initiation factor 2 (eIF2 α). This phosphorylation event has two major consequences:

- Global Translation Inhibition: It reduces the overall rate of protein synthesis, conserving cellular resources.
- Specific mRNA Translation: It paradoxically promotes the translation of specific mRNAs, such as Activating Transcription Factor 4 (ATF4), which in turn upregulates genes involved in amino acid synthesis and stress adaptation.

By modulating this pathway, GCN2 inhibitors can prevent cancer cells from adapting to nutrient-poor environments, thereby sensitizing them to other therapies or inducing cell death.



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Caption: The GCN2 signaling pathway and the point of intervention for GCN2 inhibitors.

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